An In-depth Technical Guide to the Chemical Properties and Reactivity of Glycidyl Acrylate
An In-depth Technical Guide to the Chemical Properties and Reactivity of Glycidyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycidyl (B131873) acrylate (B77674) (GA) is a bifunctional monomer of significant interest in polymer chemistry and material science. Possessing both a reactive acrylate moiety and an epoxide ring, GA serves as a versatile building block for the synthesis of functional polymers with tailored properties. Its unique structure allows for orthogonal polymerization and post-modification, making it a valuable component in the development of advanced materials for coatings, adhesives, and increasingly, specialized biomedical applications. This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental considerations of glycidyl acrylate, with a focus on its relevance to research and development.
Chemical and Physical Properties
Glycidyl acrylate is a light amber, combustible liquid.[1][2][3] Its bifunctional nature, containing both an ester and an epoxide, dictates its physical characteristics and solubility. A summary of its key properties is presented below.
Table 1: Physical and Chemical Properties of Glycidyl Acrylate
| Property | Value | Source(s) |
| IUPAC Name | oxiran-2-ylmethyl prop-2-enoate | [3] |
| Synonyms | 2,3-Epoxypropyl acrylate, Acrylic acid glycidyl ester | [1][3][4] |
| CAS Number | 106-90-1 | [4] |
| Molecular Formula | C₆H₈O₃ | [4] |
| Molecular Weight | 128.13 g/mol | [1][3] |
| Appearance | Light amber liquid | [1][2] |
| Density | ~1.11 - 1.129 g/cm³ at 20°C | [1][4][5] |
| Boiling Point | 57°C at 2 Torr (2.67 mmHg) | [5] |
| 135°F (57.2°C) at 2 mmHg | [1][3] | |
| Melting Point | -41.5 °C to -42 °C | [3][4] |
| Flash Point | 141°F (61°C) | [1][2][6] |
| Vapor Pressure | 2.97 mmHg at 25°C | [3] |
| Water Solubility | 10 to 50 mg/mL at 20.5°C | [1] |
| Refractive Index | ~1.45 | [4] |
Safety and Toxicology
Glycidyl acrylate is a hazardous substance and requires careful handling. It is classified as toxic if swallowed, inhaled, or in contact with skin.[7][8] It is corrosive and can cause severe skin burns and eye damage.[7][9] Due to its reactivity, it may polymerize under heat or in the presence of catalysts.[1][7]
Table 2: Hazard and Toxicity Profile of Glycidyl Acrylate
| Hazard Type | Classification & Description | Source(s) |
| Acute Toxicity | Toxic if swallowed (H301), inhaled (H331), or in contact with skin (H311).[7][8] Fatal in contact with skin (H310).[8][10] Oral LD50 (rat) reported as 210 mg/kg bw.[11] | |
| Corrosivity | Causes severe skin burns and eye damage (H314).[7][8][10] | |
| Sensitization | May cause an allergic skin reaction (H317).[7][8][10] | |
| Reactivity | May undergo violent chemical changes at elevated temperatures and pressures.[1] Can react vigorously with oxidizing agents.[2][7] Prone to polymerization.[2] |
Core Reactivity and Mechanisms
The utility of glycidyl acrylate stems from its two distinct reactive functional groups: the acrylate double bond and the oxirane (epoxide) ring. This dual functionality allows for sequential or simultaneous reactions, providing a powerful tool for polymer synthesis and modification.
Acrylate Group Reactivity
The carbon-carbon double bond of the acrylate group readily undergoes free-radical polymerization. This reaction is the basis for creating linear poly(glycidyl acrylate) backbones, which retain the pendant epoxy groups for subsequent functionalization. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have been successfully employed to synthesize well-defined polymers with controlled molecular weights and low polydispersity.[12]
Epoxide Group Reactivity
The strained three-membered epoxide ring is susceptible to nucleophilic ring-opening reactions. This allows for the post-polymerization modification of poly(glycidyl acrylate) scaffolds. A wide range of nucleophiles can be used to introduce diverse functionalities.[13] Common nucleophilic agents include:
-
Amines: Primary and secondary amines react to form amino alcohols.
-
Thiols: Thiols react to form thioethers.
-
Carboxylic Acids: Acids can open the ring to form an ester and a hydroxyl group.
-
Azides: Sodium azide (B81097) can be used to introduce azide groups, which can then be used in "click" chemistry reactions.
The reaction is often catalyzed by acid or base and is influenced by the solvent and steric hindrance of the nucleophile.[14][15]
Caption: Dual reactivity pathways of Glycidyl Acrylate.
Synthesis and Experimental Protocols
Synthesis of Glycidyl Acrylate
A common laboratory and industrial synthesis route for glycidyl acrylate involves the reaction of acrylic acid with epichlorohydrin.[16][17] Catalysts such as triethylamine (B128534) (TEA) are often employed.[16][18]
Caption: General workflow for the synthesis of Glycidyl Acrylate.
Methodology: Synthesis from Acrylic Acid and Epichlorohydrin [16]
-
Reactants & Reagents:
-
Acrylic Acid (1 mole, e.g., 72 g)
-
Epichlorohydrin (e.g., 92.5 g)
-
Triethylamine (TEA) catalyst (e.g., 0.5 g)
-
Polymerization inhibitor (e.g., 4-methoxyphenol (B1676288) (MEHQ) or tert-butyl hydroquinone (B1673460) (TBHQ), 0.15 g)
-
-
Procedure:
-
Charge a reaction vessel equipped with a stirrer, condenser, and thermometer with acrylic acid, epichlorohydrin, TEA, and the polymerization inhibitor.
-
Heat the mixture, for example, to a temperature range of 80-90°C.
-
The reaction mechanism involves the catalyst (TEA) acting as a nucleophile, attacking the epichlorohydrin. The resulting carbocation then undergoes esterification with acrylic acid to form glycidyl acrylate.[16]
-
Monitor the reaction progress by measuring parameters such as the acid value of the mixture.
-
Upon completion, the product is typically purified via washing (to remove catalyst salts) and distillation under reduced pressure to remove unreacted starting materials and byproducts.
-
Free-Radical Polymerization of Glycidyl Acrylate
This protocol outlines a typical free-radical polymerization to produce poly(glycidyl acrylate).
Methodology: Solution Polymerization
-
Reactants & Reagents:
-
Glycidyl Acrylate (monomer)
-
Toluene or Diphenyl Ether (solvent)
-
2,2′-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)
-
Hydroquinone solution (inhibitor for stopping the reaction)
-
-
Procedure:
-
Dissolve glycidyl acrylate monomer in a suitable solvent (e.g., toluene) in a reaction vessel equipped with a magnetic stirrer and reflux condenser. The concentration can be around 0.3-0.6 mol/L.
-
Bubble nitrogen through the solution for approximately 10-15 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Add the initiator (e.g., AIBN, typically 1-2% based on monomer weight).
-
Heat the reaction mixture to a specific temperature (e.g., 70°C for AIBN) under a nitrogen atmosphere.
-
Allow the polymerization to proceed for a predetermined time. To achieve low monomer conversion and prevent high polydispersity, reaction times can be short (e.g., 30-60 seconds).
-
Inhibit the polymerization by adding a hydroquinone solution to quench the radicals.
-
Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent like methanol (B129727) or ethanol.
-
Filter and dry the polymer product under vacuum.
-
Post-Polymerization Modification with an Amine
This protocol describes the functionalization of a poly(glycidyl acrylate) backbone via epoxide ring-opening.
Caption: Workflow for post-polymerization modification of PGMA.
Methodology: Reaction with a Secondary Amine [8]
-
Reactants & Reagents:
-
Poly(glycidyl acrylate) (PGMA)
-
Secondary Amine (e.g., Morpholine)
-
Aprotic Polar Solvent (e.g., Dioxane or DMSO)
-
-
Procedure:
-
Dissolve the PGMA polymer in the chosen solvent (e.g., Dioxane) in a reaction flask.
-
Add the secondary amine nucleophile to the solution. An excess of the amine is often used to ensure complete conversion of the epoxy groups.
-
Heat the solution to an elevated temperature (e.g., 80°C) and stir for a set duration (e.g., 2 to 24 hours).
-
The reaction progress can be monitored using techniques like FTIR (observing the disappearance of the epoxide peak) or NMR spectroscopy.
-
After the reaction, the functionalized polymer is typically isolated by precipitation in a non-solvent, followed by filtration and drying.
-
Applications in Research and Drug Development
The unique reactivity of glycidyl acrylate makes its polymers highly valuable for biomedical and pharmaceutical research. The ability to introduce specific functional groups allows for the creation of "smart" materials for targeted applications.
-
Drug Delivery Systems: Porous microparticles made from glycidyl acrylate copolymers can be loaded with drugs like tetracycline. The polymer matrix allows for controlled or delayed release, which can be modulated by the polymer's structure. Furthermore, poly(glycidyl methacrylate)-coated nanohybrids are being developed as smart delivery systems that can integrate diagnostics and therapy (theranostics).[3]
-
Bioconjugation and Functional Biomaterials: The epoxy groups on PGMA serve as reactive handles for covalently attaching biomolecules, such as enzymes or proteins.[4] This is used to immobilize enzymes, enhancing their stability and reusability for biocatalysis.[5] Copolymers of glycidyl methacrylate (B99206) are also used to create biocompatible materials for applications like dental resins, wound dressings, and antibacterial nanocarriers.[2]
-
Radiopaque Polymers: For medical imaging, polymers can be made radiopaque. In one approach, copolymers of methyl methacrylate and glycidyl methacrylate were synthesized. The epoxide ring of the glycidyl methacrylate units was opened to covalently attach iodine, rendering the material visible under X-ray and suitable for biomedical device applications.[1]
References
- 1. Studies on novel radiopaque methyl methacrylate: glycidyl methacrylate based polymer for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Smart Delivery Systems Based on Poly(glycidyl methacrylate)s-Coated Organic/Inorganic Core-Shell Nanohybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microporous poly(glycidyl methacrylate-co-ethylene glycol dimethyl acrylate) microspheres: synthesis, functionalization and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Thermoresponsive Poly(N,N-diethylacrylamide-co-glycidyl methacrylate) Copolymers and Its Catalytically Active α-Chymotrypsin Bioconjugate with Enhanced Enzyme Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inis.iaea.org [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2013118100A2 - Process for the treatment of a polymer - Google Patents [patents.google.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Microporous poly(glycidyl methacrylate-co-ethylene glycol dimethyl acrylate) microspheres: synthesis, functionalization and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Atom Transfer Radical Polymerization of Glycidyl Methacrylate: A Functional Monomer | Semantic Scholar [semanticscholar.org]
- 13. Post-polymerization modification reactions of poly(glycidyl methacrylate)s - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11093F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. ijarsct.co.in [ijarsct.co.in]
- 16. researchgate.net [researchgate.net]
- 17. Porous Crosslinked Zwitterionic Microparticles Based on Glycidyl Methacrylate and N-Vinylimidazole as Possible Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
